molecular formula C4H2F3N3O2 B1428603 5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 862112-25-2

5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1428603
CAS No.: 862112-25-2
M. Wt: 181.07 g/mol
InChI Key: KUDUCYMVMGREMJ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a triazole ring

Synthetic Routes and Reaction Conditions:

  • Huisgen Cycloaddition: One common method involves the [3+2] cycloaddition of azides with alkynes, often catalyzed by copper(I) salts.

  • Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl sulfates or trifluoromethyl iodide under specific conditions.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed to convert the triazole ring into other functional groups.

  • Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid.

  • Reduction: Lithium aluminum hydride or hydrogen gas with a catalyst.

  • Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Esters and Amides: From oxidation reactions.

  • Hydroxylamines and Amines: From reduction reactions.

  • Substituted Triazoles: From substitution reactions.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the triazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

  • 1H-1,2,3-triazole-4-carboxylic acid: Lacks the trifluoromethyl group.

  • 5-(Trifluoromethyl)uracil: Similar structure but with a uracil base instead of a triazole ring.

Uniqueness: The presence of the trifluoromethyl group in 5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid imparts unique chemical and physical properties, such as increased electronegativity and stability, distinguishing it from similar compounds.

Properties

IUPAC Name

5-(trifluoromethyl)-2H-triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3N3O2/c5-4(6,7)2-1(3(11)12)8-10-9-2/h(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDUCYMVMGREMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=C1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862112-25-2
Record name 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

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